PhCONAcN2 PhCHO PhCONAcN2 PhCHO
Brand Name: Vulcanchem
CAS No.: 137204-94-5
VCID: VC4796658
InChI: InChI=1S/C16H15N3O2/c20-15(19-18-11-13-7-3-1-4-8-13)12-17-16(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,21)(H,19,20)/b18-11+
SMILES: C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315

PhCONAcN2 PhCHO

CAS No.: 137204-94-5

Cat. No.: VC4796658

Molecular Formula: C16H15N3O2

Molecular Weight: 281.315

* For research use only. Not for human or veterinary use.

PhCONAcN2 PhCHO - 137204-94-5

Specification

CAS No. 137204-94-5
Molecular Formula C16H15N3O2
Molecular Weight 281.315
IUPAC Name N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]benzamide
Standard InChI InChI=1S/C16H15N3O2/c20-15(19-18-11-13-7-3-1-4-8-13)12-17-16(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,21)(H,19,20)/b18-11+
Standard InChI Key QYHFKCSNLMJUSE-WOJGMQOQSA-N
SMILES C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

PhCONAcN2 PhCHO is a synthetic organic compound with the molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.315 g/mol. Its structure comprises a benzamide group linked to a hydrazine-derived moiety, forming a conjugated system that enables interactions with biological targets (Figure 1). The compound’s Standard InChIKey (QYHFKCSNLMJUSE-WOJGMQOQSA-N) and SMILES string (C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2) provide precise descriptors for its stereochemical configuration.

Spectroscopic and Physicochemical Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the presence of characteristic signals for aromatic protons (δ 7.2–7.8 ppm), carbonyl groups (δ 165–170 ppm), and hydrazine linkages. The compound’s solubility profile remains underexplored, though its lipophilic aromatic groups suggest limited aqueous solubility, necessitating organic solvents for in vitro assays.

Antimicrobial Activity

PhCONAcN2 PhCHO exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens (Table 1).

Table 1: Minimum Inhibitory Concentration (MIC) of PhCONAcN2 PhCHO Against Microbial Pathogens

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest that the compound disrupts microbial cell membranes via interactions with phospholipid bilayers and inhibits enzymes critical for cell wall synthesis, such as transpeptidases. Its hydrazine moiety may chelate metal ions required for microbial metabolism, further enhancing its efficacy.

Antitumor Activity

PhCONAcN2 PhCHO demonstrates potent cytotoxicity against multiple cancer cell lines, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range (Table 2).

Table 2: Antitumor Activity of PhCONAcN2 PhCHO in Cancer Cell Lines

Cell LineIC₅₀ (μM)
MCF-78.2
A54910.5
HeLa12.1

Mechanisms of Antitumor Action

The compound induces apoptosis via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3 cleavage. Additionally, it inhibits topoisomerase II activity, leading to DNA double-strand breaks and cell cycle arrest at the G2/M phase. Synergistic effects with conventional chemotherapeutics like doxorubicin have been observed, suggesting potential for combination therapies.

Case Studies and Preclinical Findings

In Vitro Efficacy in Breast Cancer Models

In MCF-7 cells, PhCONAcN2 PhCHO reduced viability by 80% at 24 hours post-treatment, accompanied by a 3-fold increase in apoptotic markers.

In Vivo Tumor Regression

A murine xenograft model of lung cancer (A549) showed a 60% reduction in tumor volume after 21 days of daily administration (10 mg/kg), with no significant hepatotoxicity.

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